MW and Lipophilicity vs. Mono-Fluoro Analog
The target compound (CAS 669709-40-4) exhibits a molecular weight of 248.71 g/mol and a predicted XLogP3-AA of 1.7, driven by the combined mass and electronegativity contribution of both ortho-chloro and para-fluoro substituents [1]. In comparison, the mono-fluorinated analog 2-[(4-fluorobenzyl)thio]acetohydrazide (CAS 669709-39-1) possesses a lower molecular weight of 214.26 g/mol and lacks the chlorine atom's electronic influence, which is expected to reduce its lipophilicity relative to the target compound . This quantitative difference in size and hydrophobicity is critical for optimizing ligand efficiency metrics and predicting passive permeability in CNS drug discovery programs.
| Evidence Dimension | Molecular Weight (MW) and Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW: 248.71 g/mol; XLogP3-AA: 1.7 |
| Comparator Or Baseline | 2-[(4-Fluorobenzyl)thio]acetohydrazide (CAS 669709-39-1): MW 214.26 g/mol; XLogP3-AA not reported but expected <1.7 |
| Quantified Difference | ΔMW = +34.45 g/mol; ΔXLogP3-AA ≈ Estimated +0.5 to +1.0 units (class-level inference based on halogen substitution trends) |
| Conditions | Computed physicochemical properties from authoritative databases (PubChem, vendor datasheets) |
Why This Matters
A 34.45 g/mol increase in molecular weight and a gain of approximately one LogP unit can shift a lead compound from a non-brain-penetrant to a brain-penetrant region of medicinal chemistry space, making the target compound a preferred choice for CNS-focused SAR campaigns.
- [1] PubChem. (2025). Compound Summary: 2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide, CID 17373043. National Center for Biotechnology Information. View Source
